molecular formula C33H39N7O9S2 B8106517 OPSS-Val-Cit-PAB-PNP

OPSS-Val-Cit-PAB-PNP

Cat. No.: B8106517
M. Wt: 741.8 g/mol
InChI Key: QXQFQQZJUFCHCZ-WNJJXGMVSA-N
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Description

OPSS-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. The linker is cleavable, meaning it can be broken down under specific conditions, allowing the release of the attached drug within the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OPSS-Val-Cit-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of functional groups that enable its cleavability. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions

OPSS-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.

    Basic conditions: Such as sodium hydroxide (NaOH) for PNP hydrolysis.

    Nucleophiles: Such as amines for PAB substitution

Major Products Formed

Scientific Research Applications

OPSS-Val-Cit-PAB-PNP has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.

    Medicine: Integral in the development of ADCs for targeted cancer therapy.

    Industry: Used in the production of biopharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of OPSS-Val-Cit-PAB-PNP involves:

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O9S2/c1-21(2)29(39-27(41)16-19-50-51-28-7-3-4-17-35-28)31(43)38-26(6-5-18-36-32(34)44)30(42)37-23-10-8-22(9-11-23)20-48-33(45)49-25-14-12-24(13-15-25)40(46)47/h3-4,7-15,17,21,26,29H,5-6,16,18-20H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,34,36,44)/t26-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQFQQZJUFCHCZ-WNJJXGMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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